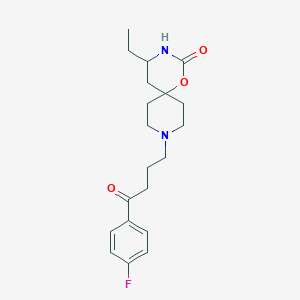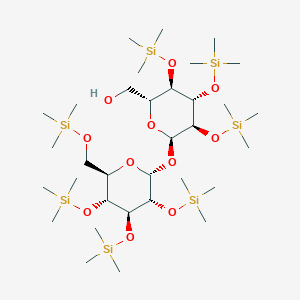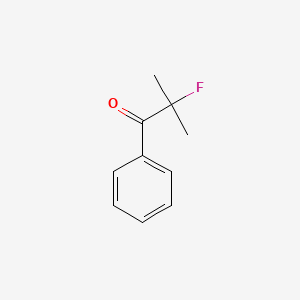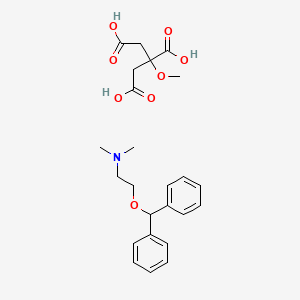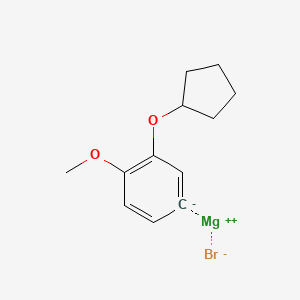
magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is a complex organomagnesium compound. It is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its unique structure, which includes a cyclopentyloxy group and a methoxybenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide typically involves the reaction of magnesium turnings with 1-cyclopentyloxy-2-methoxybenzene-5-bromide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or methyl iodide to activate the magnesium surface. The mixture is then refluxed until the magnesium is completely consumed .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents include carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Major Products
The major products formed from these reactions are alcohols, alkanes, and other substituted organic compounds, depending on the specific reactants used.
Scientific Research Applications
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is crucial for its role in forming carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Methylmagnesium Bromide: A smaller Grignard reagent used for similar purposes.
Uniqueness
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is unique due to its bulky cyclopentyloxy and methoxybenzene groups, which can provide steric hindrance and influence the selectivity of reactions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of chemical research and industrial applications.
Properties
Molecular Formula |
C12H15BrMgO2 |
|---|---|
Molecular Weight |
295.46 g/mol |
IUPAC Name |
magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C12H15O2.BrH.Mg/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SACXYCSJWDRNPB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OC2CCCC2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



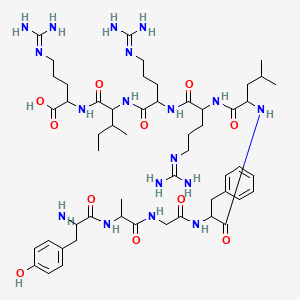
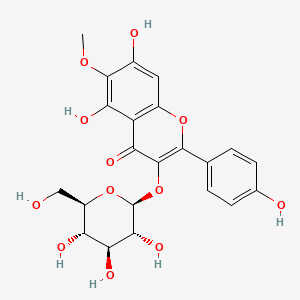
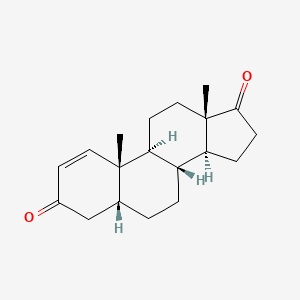
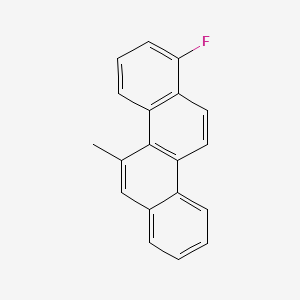
![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)
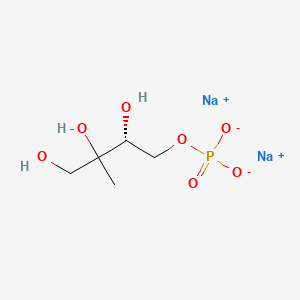

![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
